molecular formula C15H12ClN3OS B3946723 N-(5-chloro-2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine

N-(5-chloro-2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine

Cat. No.: B3946723
M. Wt: 317.8 g/mol
InChI Key: CVPYYVADQBAPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine: is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a thiazole ring fused with a pyridine ring, and a phenyl ring substituted with chlorine and methoxy groups. This unique structure makes it a candidate for various pharmacological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 5-chloro-2-methoxyaniline, 2-bromopyridine, and 2-aminothiazole.

    Step 1: The 5-chloro-2-methoxyaniline undergoes a nucleophilic substitution reaction with 2-bromopyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Step 2: The resulting intermediate is then reacted with 2-aminothiazole under reflux conditions in ethanol to form the final product, N-(5-chloro-2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro group (if present) on the phenyl ring, converting it to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
  • Studied for its antimicrobial properties against various bacterial and fungal strains.

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.
  • Employed in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

    N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(5-chloro-2-methoxyphenyl)-methanesulfonamide: Similar structure but with a methanesulfonamide group.

Uniqueness:

  • The presence of both the pyridine and thiazole rings in N-(5-chloro-2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine provides a unique scaffold that can interact with multiple biological targets.
  • The combination of chlorine and methoxy substituents on the phenyl ring enhances its potential biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-20-14-6-5-10(16)8-12(14)18-15-19-13(9-21-15)11-4-2-3-7-17-11/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPYYVADQBAPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.